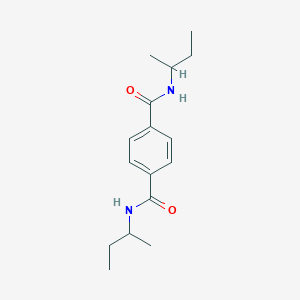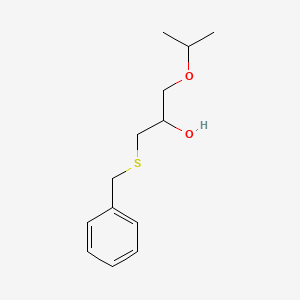![molecular formula C13H18BrNO B3845686 [1-(2-bromobenzyl)-2-piperidinyl]methanol](/img/structure/B3845686.png)
[1-(2-bromobenzyl)-2-piperidinyl]methanol
Overview
Description
[1-(2-bromobenzyl)-2-piperidinyl]methanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a piperidine derivative that has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Scientific Research Applications
[1-(2-bromobenzyl)-2-piperidinyl]methanol has been studied for its potential therapeutic applications, including its use as an antipsychotic agent and a treatment for addiction. It has been shown to have affinity for dopamine D2 receptors, which are involved in the regulation of reward and motivation pathways in the brain. This suggests that [1-(2-bromobenzyl)-2-piperidinyl]methanol may be effective in treating drug addiction and other disorders related to dopamine dysregulation.
Mechanism of Action
The mechanism of action of [1-(2-bromobenzyl)-2-piperidinyl]methanol is not fully understood, but it is believed to involve its interaction with dopamine D2 receptors. It has been shown to act as a partial agonist at these receptors, which may contribute to its antipsychotic and anti-addictive effects. Additionally, [1-(2-bromobenzyl)-2-piperidinyl]methanol has been shown to modulate the activity of GABAergic and glutamatergic systems, which are involved in the regulation of neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects
[1-(2-bromobenzyl)-2-piperidinyl]methanol has been shown to have a variety of biochemical and physiological effects, including its ability to modulate dopamine release, reduce drug-seeking behavior, and improve cognitive function. It has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential as a treatment for anxiety and depression in humans. However, further research is needed to fully understand the biochemical and physiological effects of [1-(2-bromobenzyl)-2-piperidinyl]methanol.
Advantages and Limitations for Lab Experiments
The use of [1-(2-bromobenzyl)-2-piperidinyl]methanol in laboratory experiments has several advantages, including its high purity and stability, which make it a reliable and consistent research tool. However, its limited solubility in water and other solvents can make it difficult to work with in certain experimental conditions. Additionally, its potential toxicity and side effects must be carefully considered when using it in laboratory experiments.
Future Directions
There are several future directions for research on [1-(2-bromobenzyl)-2-piperidinyl]methanol, including its potential use as a treatment for addiction and other psychiatric disorders. Further studies are needed to fully understand its mechanism of action and the biochemical and physiological effects of the compound. Additionally, the development of new synthesis methods and modifications to the existing structure of [1-(2-bromobenzyl)-2-piperidinyl]methanol may lead to the discovery of more potent and selective compounds with therapeutic potential.
properties
IUPAC Name |
[1-[(2-bromophenyl)methyl]piperidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c14-13-7-2-1-5-11(13)9-15-8-4-3-6-12(15)10-16/h1-2,5,7,12,16H,3-4,6,8-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEUTTLOUGQRTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Bromobenzyl)-2-piperidinyl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]ethanol](/img/structure/B3845606.png)
![1-pentylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B3845607.png)


![6-bromo-2-[2-(4-nitrophenyl)vinyl]-4-quinolinecarbohydrazide](/img/structure/B3845635.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B3845643.png)
![6-bromo-2,3,7,9,10,11-hexahydro-8H-[1,4]dioxino[2,3-e]pyrido[3,4-b]indol-8-one](/img/structure/B3845648.png)

![[1-(3,4-difluorobenzyl)-2-piperidinyl]methanol](/img/structure/B3845674.png)
![2-{2-[4-(4-fluorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845681.png)

![1-[(4-chlorobenzyl)oxy]-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-propanol](/img/structure/B3845697.png)
![6-methyl-2-[4-(methylsulfonyl)phenyl]nicotinonitrile](/img/structure/B3845699.png)
![4-nitrophenyl 4-chloro-3-{[(2-methylphenyl)amino]carbonyl}benzenesulfonate](/img/structure/B3845710.png)